molecular formula C15H19N5 B2961633 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 338975-79-4

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine

Cat. No.: B2961633
CAS No.: 338975-79-4
M. Wt: 269.352
InChI Key: QLUMPXNBZQGDEZ-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C15H19N5. It is known for its applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound features a pyrimidine ring substituted with a phenyl group and a methylpiperazine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated pyrimidine reacts with a phenyl nucleophile.

    Introduction of Methylpiperazine: The final step involves the nucleophilic substitution of the phenyl group with 4-methylpiperazine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving cell signaling pathways and molecular interactions due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders. It acts as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. It shares structural similarities with 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine, particularly the presence of a pyrimidine ring and a piperazine moiety.

    Dasatinib: Another tyrosine kinase inhibitor with a similar core structure but different substituents, leading to distinct biological activities.

    Nilotinib: Similar to Imatinib, it is used in cancer therapy and has a comparable mechanism of action.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19-8-10-20(11-9-19)13-4-2-12(3-5-13)14-6-7-17-15(16)18-14/h2-7H,8-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUMPXNBZQGDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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